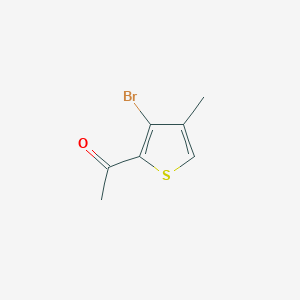
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by the acylation of the resulting bromo derivative. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent and an acyl chloride or acetic anhydride for the acylation step .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: 1-(3-Bromo-4-methylthiophen-2-yl)ethanoic acid.
Reduction: 1-(3-Bromo-4-methylthiophen-2-yl)ethanol.
Scientific Research Applications
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Comparison with Similar Compounds
1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methylthiophen-2-yl)ethanone: Similar structure but different position of the bromine atom.
1-(3-Bromo-4-methylthiophen-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(3-Bromo-4-methylphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(3-bromo-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,1-2H3 |
InChI Key |
MLGYQHYEBLLTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


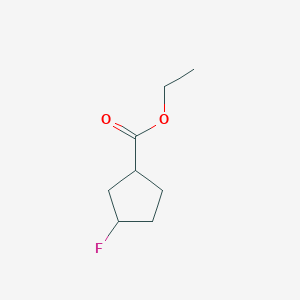
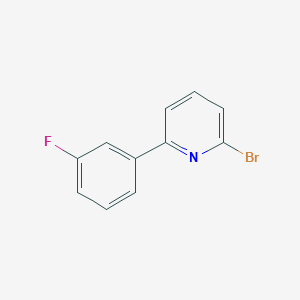
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
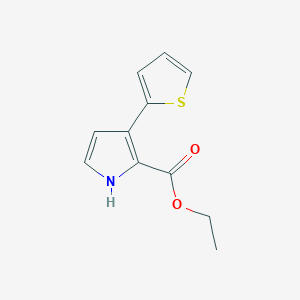
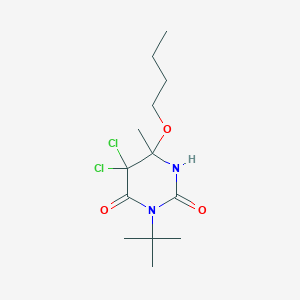
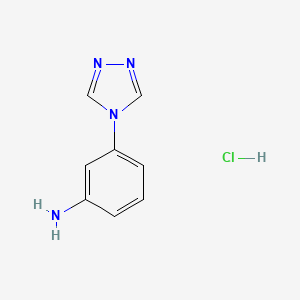
![3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B11714995.png)
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
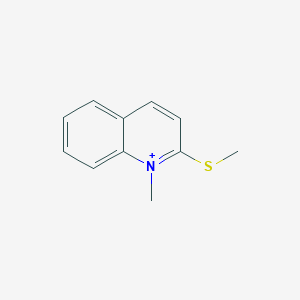
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
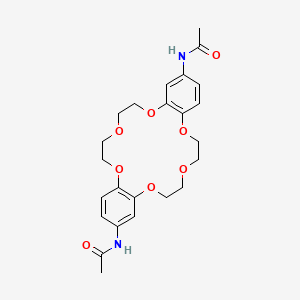
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)
